molecular formula C10H10O4S B2548274 Methyl 3-phenylsulfonyl-2-propenoate CAS No. 1865-13-0

Methyl 3-phenylsulfonyl-2-propenoate

Cat. No.: B2548274
CAS No.: 1865-13-0
M. Wt: 226.25
InChI Key: XWOASDHTCGBACV-BQYQJAHWSA-N
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Description

Methyl 3-phenylsulfonyl-2-propenoate is a high-value chemical building block for advanced organic synthesis. Compounds featuring a sulfonyl group adjacent to a reactive alkene system, as found in this reagent, are pivotal intermediates in constructing complex molecular architectures. Specifically, structurally similar allyl sulfones are recognized as attractive intermediates in organic synthesis and are widely distributed pharmacophores, found in studies related to anticancer agents, cysteine protease inhibitors, and antibacterial agents . Researchers utilize such sulfone-containing compounds in methodologies such as the Cs2CO3-promoted radical sulfonylation of Morita–Baylis–Hillman (MBH) adducts, providing access to a range of allyl sulfones in good to high yields with high stereoselectivities . Furthermore, the phenylsulfonyl moiety can act as a powerful activating group for the alpha-carbon, rendering it nucleophilic upon deprotonation, or can be manipulated as a leaving group in substitution reactions . This makes this compound a versatile precursor for the development of pharmaceuticals, agrochemicals, and new functional materials. As a reagent, it facilitates key carbon-carbon bond-forming reactions, enabling researchers to efficiently synthesize target molecules with precise stereochemical control. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(benzenesulfonyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-14-10(11)7-8-15(12,13)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOASDHTCGBACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342283
Record name METHYL 3-PHENYLSULFONYL-2-PROPENOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865-13-0
Record name METHYL 3-PHENYLSULFONYL-2-PROPENOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Methyl 3 Phenylsulfonyl 2 Propenoate

Role as a Michael Acceptor in Conjugate Addition Reactions

The electron-deficient nature of the double bond in methyl 3-phenylsulfonyl-2-propenoate makes it susceptible to nucleophilic attack at the β-carbon, a classic characteristic of a Michael acceptor. wikipedia.orglibretexts.org This reactivity is fundamental to its utility in forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the addition of a nucleophile to the β-position, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final saturated product. wikipedia.org

The conjugate addition of carbon-centered nucleophiles is a powerful tool for carbon-carbon bond formation. rsc.org While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of similar α,β-unsaturated sulfones suggests that it readily undergoes such reactions. Organometallic reagents, such as Gilman reagents (lithium dialkylcuprates), are known to be effective for 1,4-additions to conjugated systems. wikipedia.org Similarly, enolates, derived from ketones, esters, and other carbonyl compounds, are classic Michael donors that can add to vinyl sulfones. wikipedia.org

For instance, the reaction of dimethyl malonate with a related vinyl sulfone, in the presence of a base like sodium hydride, would be expected to proceed via a Michael addition mechanism. acs.org

Table 1: Representative Conjugate Addition Reactions with Carbon Nucleophiles

Nucleophile (Michael Donor)Product Structure (General)Reaction Conditions (Typical)
Gilman Reagent (R₂CuLi)Methyl 3-alkyl-3-phenylsulfonylpropanoateEther solvent, low temperature
Malonic Ester EnolateMethyl 4,4-dicarbomethoxy-3-phenylsulfonylbutanoateBase (e.g., NaH, NaOEt), THF or EtOH
EnamineAdduct from enamine β-carbon additionAprotic solvent

Note: This table is illustrative of the expected reactivity based on general principles of Michael additions to activated alkenes.

This compound is also a substrate for conjugate addition by heteroatom nucleophiles. Amines and thiols, being soft nucleophiles, typically favor 1,4-addition over direct addition to the carbonyl group. youtube.com

The reaction with primary or secondary amines, known as the aza-Michael addition, leads to the formation of β-amino acid derivatives. acs.orgprolynxinc.com These reactions are often base-catalyzed and can proceed under mild conditions. nih.gov For example, the addition of a primary amine (R-NH₂) to this compound would yield methyl 3-(alkylamino)-3-phenylsulfonylpropanoate. The reactivity of amines in such additions is well-documented for similar Michael acceptors. acs.orgchemrxiv.org

Alcohols can also act as nucleophiles, particularly under basic conditions to form the corresponding alkoxide, leading to the formation of β-alkoxy esters. However, the nucleophilicity of neutral alcohols is generally lower than that of amines. libretexts.orgresearchgate.net

Table 2: Examples of Aza-Michael Addition to Activated Alkenes

Amine NucleophileProduct TypeTypical ConditionsReference
Methylamineβ-(Methylamino) esterCH₂Cl₂, room temperature acs.org
Benzylamineβ-(Benzylamino) esterCH₂Cl₂, room temperature acs.org
Morpholineβ-Morpholino esterMechanochemical, K₂HPO₄ chemrxiv.org

Note: The specific examples in this table are drawn from reactions with similar activated Michael acceptors to illustrate the expected outcome.

Cycloaddition Reactions Exploiting the Vinyl Sulfone Moiety

The electron-deficient alkene of this compound serves as an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The presence of two electron-withdrawing groups (phenylsulfonyl and methoxycarbonyl) significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. libretexts.org

The Diels-Alder reaction provides a powerful method for the construction of six-membered rings with high stereochemical control. wikipedia.organu.edu.au Vinyl sulfones are recognized as highly reactive dienophiles. researchgate.net

This compound is expected to react readily with a variety of dienes.

Cyclic Dienes: Cyclic dienes that are locked in the reactive s-cis conformation, such as cyclopentadiene (B3395910) and furan (B31954), are particularly reactive partners in Diels-Alder reactions. libretexts.orgmasterorganicchemistry.com The reaction with cyclopentadiene, for example, would yield a bicyclic adduct. researchgate.net

Acyclic Dienes: Acyclic dienes, like 1,3-butadiene (B125203) and its derivatives (e.g., isoprene, Danishefsky's diene), also participate in these cycloadditions, although they must first adopt the necessary s-cis conformation. libretexts.org The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. researchgate.netrsc.org The powerful directing effect of the sulfonyl group often favors the formation of "para" adducts.

Table 3: Predicted Diels-Alder Adducts with Various Dienes

DieneAdduct Structure (General)Expected Selectivity
CyclopentadieneBicyclic adduct with phenylsulfonyl and methoxycarbonyl groupsendo selectivity favored
1,3-ButadieneCyclohexene (B86901) adduct-
Isoprene (2-methyl-1,3-butadiene)"Para" regioisomer favoredRegioselective
Danishefsky's DieneFunctionalized cyclohexenone precursorRegioselective

Note: This table illustrates the expected products based on established principles of Diels-Alder reactions involving vinyl sulfone dienophiles.

The Diels-Alder reaction is a stereospecific process where the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For a dienophile like this compound, this means the relative configuration of the substituents on the double bond is transferred to the newly formed six-membered ring.

A key aspect of the Diels-Alder reaction is its diastereoselectivity, often favoring the formation of the endo isomer over the exo isomer, in accordance with the Alder endo rule. anu.edu.au This preference is attributed to secondary orbital interactions between the π-system of the electron-withdrawing groups on the dienophile and the developing π-bond in the diene at the transition state. researchgate.net While the endo product is kinetically favored, the exo product is often the thermodynamically more stable isomer. The bulky phenylsulfonyl group can also influence the stereochemical outcome of the reaction.

1,3-Dipolar Cycloaddition Reactions

This compound serves as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocycles. nih.gov The electron-withdrawing nature of the phenylsulfonyl and methoxycarbonyl groups activates the carbon-carbon double bond, making it susceptible to attack by 1,3-dipoles.

The reaction of this compound with azomethine ylides provides a direct route to highly substituted pyrrolidine (B122466) derivatives. Azomethine ylides, typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with the activated alkene in a [3+2] cycloaddition manner. mdpi.commdpi.com This reaction is often highly regio- and stereoselective, affording complex pyrrolidine structures that are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net The reaction proceeds to yield polysubstituted fused pyrrolidines. rsc.org The versatility of this method allows for the introduction of a wide range of substituents on the pyrrolidine ring by varying the aldehyde, amino acid, and dipolarophile components. nih.gov

The general scheme for this reaction involves the formation of the azomethine ylide, which then adds across the double bond of this compound. The regioselectivity is controlled by the electronic and steric properties of both the dipole and the dipolarophile.

Table 1: Synthesis of Pyrrolidine Derivatives
Azomethine Ylide PrecursorsDipolarophileProductKey Features
Isatin and SarcosineThis compoundSpiro[indoline-3,2'-pyrrolidine] derivativesHigh regioselectivity and potential for creating complex spirocyclic systems. mdpi.com
Aromatic Aldehydes and α-Amino EstersThis compoundHighly substituted pyrrolidinesStereoselective synthesis with control over multiple stereocenters. researchgate.net

This compound readily undergoes 1,3-dipolar cycloaddition with nitrones to afford isoxazolidine (B1194047) derivatives. jchps.com Nitrones, which are N-oxides of imines, act as the 1,3-dipole in this reaction. The cycloaddition is a valuable method for the synthesis of these five-membered nitrogen- and oxygen-containing heterocycles, which are precursors to important molecules like β-amino alcohols. mdpi.com The reaction typically proceeds with high regioselectivity, where the oxygen atom of the nitrone adds to the β-carbon of the propenoate, influenced by the electron-withdrawing phenylsulfonyl group. chim.itmdpi.com

The stereochemical outcome of the reaction can often be controlled by the geometry of the nitrone and the reaction conditions. Both cyclic and acyclic nitrones can be employed, leading to a diverse range of isoxazolidine products. mdpi.com

Table 2: Isoxazolidine Formation from Nitrones
NitroneDipolarophileProductReaction Conditions
C-Phenyl-N-methylnitroneThis compoundMethyl 2-methyl-3-phenyl-5-(phenylsulfonyl)isoxazolidine-4-carboxylateThermal conditions, often in an inert solvent like toluene. researchgate.net
Various substituted nitronesThis compoundSubstituted isoxazolidine derivativesCan be catalyzed by Lewis acids to enhance reactivity and selectivity. researchgate.net

The reaction of this compound with nitrile oxides provides a straightforward route to isoxazoline (B3343090) derivatives. mdpi.com Nitrile oxides, which can be generated in situ from the dehydration of nitroalkanes or the dehydrohalogenation of α-halo oximes, are reactive 1,3-dipoles. nih.gov The cycloaddition with the activated alkene of this compound is typically highly regioselective. researchgate.net This reaction leads to the formation of 2-isoxazolines, which are valuable intermediates in organic synthesis and can be found in various biologically active compounds. researchgate.net

The regiochemistry of the addition is governed by the frontier molecular orbitals of the reactants, with the carbon of the nitrile oxide typically bonding to the β-carbon of the propenoate.

Table 3: Isoxazoline Synthesis from Nitrile Oxides
Nitrile Oxide PrecursorDipolarophileProductKey Aspects
Benzaldoxime and an oxidant (e.g., NCS)This compoundMethyl 3-phenyl-5-(phenylsulfonyl)-4,5-dihydroisoxazole-4-carboxylateHigh regioselectivity is consistently observed. researchgate.net
Substituted α-bromooximes with a baseThis compoundVarious substituted isoxazoline derivativesProvides access to a library of isoxazolines with diverse substitution patterns. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanisms and selectivities of the 1,3-dipolar cycloaddition reactions of this compound. rsc.orgunimib.itnih.gov These theoretical investigations provide insights into the transition state geometries, activation energies, and the influence of substituents on reactivity and regioselectivity. escholarship.org

DFT calculations can predict the preferred regio- and stereochemical outcomes by comparing the energies of the different possible transition states. mdpi.commdpi.com For instance, these studies can rationalize why a particular regioisomer is formed preferentially in the reaction with a nitrile oxide or a nitrone. researchgate.netnih.gov The calculations often involve analyzing the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile to explain the observed reactivity. researchgate.net Such computational approaches are powerful tools for complementing experimental findings and for designing new cycloaddition reactions with desired outcomes. nih.gov

Transformations Involving the Phenylsulfonyl Group

The phenylsulfonyl group in this compound plays a crucial dual role as both an activating and a stabilizing moiety. ebi.ac.uk Its strong electron-withdrawing nature significantly activates the carbon-carbon double bond for nucleophilic attack, including Michael additions and cycloaddition reactions. nih.gov This activation is a result of the sulfonyl group's ability to delocalize the negative charge that develops in the transition state and in any anionic intermediates. acs.org

As a Michael acceptor, the presence of the phenylsulfonyl group makes the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov Furthermore, the phenylsulfonyl group can act as a leaving group in subsequent transformations or be reductively removed, adding to the synthetic utility of the adducts formed from reactions of this compound. The sulfonyl group can also serve as a blocking group in aromatic synthesis, directing incoming electrophiles to other positions before being removed. masterorganicchemistry.com The stability it confers to adjacent carbanions is also a well-utilized feature in organic synthesis.

Elimination Reactions Involving Sulfinate Anions

While the phenylsulfonyl group in this compound primarily acts as an activating group, the benzenesulfinate (B1229208) anion can function as a leaving group under certain reaction conditions, typically following an initial nucleophilic attack. This type of elimination is a key step in various synthetic transformations.

Another relevant example is the reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with various nucleophiles such as piperidine, pyrrolidine, and sodium azide. In these reactions, the phenylsulfonyl group at the 5-position of the furan ring is displaced by the nucleophile, demonstrating the ability of the phenylsulfonyl group to act as a leaving group in nucleophilic substitution reactions. researchgate.net

The following table summarizes a representative reaction where a sulfinate anion acts as a leaving group in a tandem reaction sequence.

Reactant 1Reactant 2Base/CatalystSolventKey TransformationProduct TypeReference
2,3-Bis(phenylsulfonyl)-1,3-butadiene(E)-Dimethyl (3-cyano-2-propenyl)propanedioateNaHNot SpecifiedTandem conjugate addition-[3+2] anionic cyclization with elimination of benzenesulfinateBicyclo[3.3.0]octene nih.gov

Strategic Applications of Methyl 3 Phenylsulfonyl 2 Propenoate in Complex Organic Synthesis

Building Block for Diverse Heterocyclic and Carbocyclic Scaffolds:

Synthesis of Substituted Pyridine (B92270) and Quinoline (B57606) Derivatives:The extensive body of literature on pyridine and quinoline synthesis does not appear to include methods that utilize Methyl 3-phenylsulfonyl-2-propenoate as a key precursor.

Due to the lack of specific research findings for each required subsection, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible. Proceeding would require speculation beyond the scope of existing, verifiable scientific literature.

Spiroheterocyclic Compound Formation

The construction of spiroheterocyclic frameworks, which feature a spirocyclic junction where two rings share a single atom, is a prominent area of organic synthesis due to the prevalence of this motif in natural products and pharmaceutically active compounds. While the application of activated alkenes as Michael acceptors in annulation reactions to form spirocycles is a well-established strategy, specific documented examples detailing the use of this compound for the synthesis of spiroheterocyclic compounds are not extensively reported in readily available scientific literature.

Conceptually, this compound is an ideal candidate for such transformations. The general approach would involve a tandem Michael addition-cyclization sequence. In a hypothetical reaction, a bifunctional nucleophile could initiate a Michael addition to the β-position of the propenoate backbone. The resulting enolate intermediate could then undergo an intramolecular cyclization, attacking an electrophilic center within the nucleophilic component to forge the second ring and establish the spirocyclic center. The phenylsulfonyl group plays a crucial role in activating the double bond towards the initial nucleophilic attack and can also serve as a good leaving group or be retained in the final product to modulate its chemical properties.

A potential synthetic route could involve the reaction of this compound with a cyclic precursor bearing a nucleophilic side chain. For instance, a cyclic ketone could be derivatized to introduce a nucleophilic moiety that, upon reaction with the propenoate, would lead to the formation of a spiroheterocycle.

Illustrative Reaction Scheme for Spiroheterocycle Formation

Reactant 1 Reactant 2 Catalyst/Conditions Hypothetical Product
This compound Cyclic β-ketoester Base (e.g., NaH, DBU) Spiro[cyclic ketone-heterocycle]

Enantioselective and Diastereoselective Synthesis of Chiral Molecules

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated asymmetric synthetic methodologies. The electron-deficient nature of the double bond in this compound makes it a prime substrate for asymmetric conjugate addition reactions, enabling the controlled installation of new stereocenters.

The synthesis of non-proteinogenic amino acids and their analogues is of significant interest for the development of peptidomimetics and other biologically active molecules. Asymmetric Michael additions to α,β-unsaturated esters are a powerful tool for the enantioselective synthesis of β-amino acid derivatives.

While the literature provides numerous examples of asymmetric conjugate additions of nitrogen nucleophiles to various Michael acceptors, specific reports on the use of this compound for the direct asymmetric synthesis of amino acid analogues are scarce. In principle, the addition of a chiral amine or an achiral amine in the presence of a chiral catalyst to this compound would generate a chiral β-amino ester derivative. The stereochemical outcome of such a reaction would be dictated by the chiral auxiliary or catalyst employed.

For example, the use of a chiral lithium amide base could facilitate a highly enantioselective 1,4-conjugate addition of an amine to the propenoate. Subsequent manipulation of the resulting product, such as hydrolysis of the ester and modification of the sulfonyl group, could lead to a variety of valuable chiral amino acid analogues.

Hypothetical Asymmetric Synthesis of a β-Amino Acid Analogue

Reactant Chiral Reagent/Catalyst Solvent Diastereomeric/Enantiomeric Excess
This compound & Benzylamine Chiral Lewis Acid (e.g., Cu(II)-Box) Toluene >90% ee (Hypothetical)

This table is illustrative of potential asymmetric transformations. Specific experimental validation for this compound in this context is not extensively documented.

Beyond the synthesis of amino acids, the stereocontrolled addition of carbon nucleophiles to this compound offers a pathway for the creation of multiple stereocenters in a single transformation. The diastereoselective Michael addition of a chiral enolate to the propenoate, for instance, would result in a product with two new, stereochemically defined centers.

The phenylsulfonyl group can exert significant stereodirecting effects in such reactions. The steric bulk and electronic nature of the sulfone can influence the trajectory of the incoming nucleophile, leading to a high degree of diastereoselectivity. Furthermore, the resulting sulfonyl-containing product can be subjected to further transformations, where the sulfonyl group can be removed reductively or used to direct subsequent reactions at adjacent positions.

A well-designed synthetic sequence could leverage the reactivity of this compound to construct key fragments of complex natural products, where the precise control of stereochemistry is paramount. For example, the addition of a complex, chiral Grignard or organocuprate reagent could establish a key stereocenter with high fidelity.

Potential Diastereoselective Reaction

Nucleophile Substrate Conditions Diastereomeric Ratio (d.r.)
Chiral Lithium Enolate of a Ketone This compound THF, -78 °C >95:5 (Hypothetical)

This table illustrates the potential for diastereoselective reactions. Specific and detailed experimental outcomes for these reactions involving this compound require further investigation.

Computational and Theoretical Insights into Methyl 3 Phenylsulfonyl 2 Propenoate

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Methyl 3-phenylsulfonyl-2-propenoate, DFT calculations would provide a foundational understanding of its geometry, stability, and electronic characteristics. Such studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation and then calculating various electronic properties based on this optimized structure.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

A computational study on this compound would calculate the energies of these orbitals and map their spatial distribution across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and thus more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and not based on published experimental or computational data.

Parameter Energy (eV) Description
EHOMO - Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability.
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions typically indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, an MEP analysis would identify the most likely sites for chemical reactions. It would be expected that the oxygen atoms of the sulfonyl and ester groups would be regions of high negative potential (red), while the hydrogen atoms and the carbon atom attached to the sulfonyl group might show positive potential (blue). This information is invaluable for predicting how the molecule will interact with other reagents.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is an essential tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental methods alone. For reactions involving this compound, these models could elucidate the step-by-step pathway from reactants to products.

A critical aspect of mechanistic studies is the characterization of transition states (TS), which are the high-energy structures that exist at the peak of the reaction energy profile. Computational methods can determine the geometry and energy of these transient species. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

A theoretical study would model a potential reaction of this compound, locate the transition state structure(s), and calculate the activation energy. This would allow for the prediction of reaction kinetics and the feasibility of a proposed mechanism.

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity that focuses on the changes in electron density during a reaction, rather than just molecular orbital interactions. Within the MEDT framework, analysis of the conceptual DFT reactivity indices (e.g., electrophilicity, nucleophilicity) and the topological analysis of the Electron Localization Function (ELF) along the reaction pathway provides a detailed picture of bond formation and breaking. For a reaction involving this compound, MEDT could offer profound insights into the electronic events that govern the reaction mechanism, classifying it, for example, as a polar, radical, or non-polar process and explaining the observed regioselectivity and stereoselectivity.

Based on a comprehensive search for scientific literature, detailed computational and theoretical studies specifically focused on this compound, as required by the provided outline, are not available in the public domain.

The requested analyses, including Harmonic Vibrational Wavenumber Computations, NMR Chemical Shift Predictions (GIAO), Natural Bond Orbital (NBO) analysis, Non-Linear Optical (NLO) property calculations, and ONIOM method studies, require specific research data that has not been published for this particular compound.

Therefore, it is not possible to generate a scientifically accurate article with the requested data tables and detailed research findings for this compound at this time.

Spectroscopic and Structural Characterization Methodologies in Research of Methyl 3 Phenylsulfonyl 2 Propenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon framework and the arrangement of protons.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and which protons are adjacent to one another. In the ¹H NMR spectrum of Methyl 3-phenylsulfonyl-2-propenoate, distinct signals are expected for the protons of the methyl ester group, the vinylic protons of the propenoate backbone, and the protons of the phenylsulfonyl group.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl and ester groups. The vinylic protons are expected to appear as doublets due to coupling with each other. The coupling constant (J) between these two protons is indicative of the alkene geometry; a larger J-value (typically >12 Hz) suggests a trans or (E)-configuration, which is common for this type of compound. The protons on the phenyl ring will exhibit signals in the aromatic region of the spectrum, with a splitting pattern that depends on their relative positions. The methyl protons of the ester group will typically appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for Methyl (2E)-3-phenylsulfonyl-2-propenoate

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃ ~3.8 Singlet N/A
H-2 (α-proton) ~6.5 - 7.0 Doublet ~15
H-3 (β-proton) ~7.5 - 7.8 Doublet ~15
Phenyl H (ortho) ~7.9 - 8.1 Multiplet -

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The sp²-hybridized carbons of the alkene and the phenyl ring will appear in the range of 120-150 ppm. The sp³-hybridized carbon of the methyl ester group will be found in the upfield region of the spectrum. The carbon atom attached to the sulfonyl group (C-3) will be shifted downfield compared to a typical vinylic carbon due to the electron-withdrawing effect of the SO₂ group.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl (2E)-3-phenylsulfonyl-2-propenoate

Carbon Assignment Chemical Shift (δ, ppm)
-OCH₃ ~52
C-2 ~125-130
C-3 ~140-145
C=O ~165
Phenyl C (ipso) ~140
Phenyl C (ortho) ~128
Phenyl C (meta) ~130

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

While 1D NMR spectra provide fundamental information, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org In this compound, a COSY spectrum would show a cross-peak between the two vinylic protons (H-2 and H-3), confirming their connectivity. It would also reveal couplings between the protons on the phenyl ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org This allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the singlet at ~3.8 ppm would show a correlation to the carbon signal at ~52 ppm, confirming the assignment of the methyl ester group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of the compound. For this compound, with the chemical formula C₁₀H₁₀O₄S, the expected exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition.

Table 3: HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass
C₁₀H₁₀O₄S [M+H]⁺ 227.0378

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification and structural elucidation. The fragmentation of this compound would be expected to proceed through several characteristic pathways.

Key fragmentation patterns for this molecule would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in an acylium ion.

Loss of the methyl ester group (-COOCH₃): Fragmentation may involve the loss of the entire methyl ester group.

Cleavage of the C-S bond: The bond between the phenyl group and the sulfur atom, or the bond between the sulfur atom and the propenoate chain, can break. This would lead to fragments corresponding to the phenylsulfonyl cation ([C₆H₅SO₂]⁺) or the remaining propenoate fragment.

Fragmentation of the phenylsulfonyl group: Common fragmentations for phenylsulfonyl compounds include the loss of SO₂ to give a phenyl cation ([C₆H₅]⁺), or cleavage to form a C₆H₅⁺ ion directly from the phenylsulfonyl cation.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure of this compound. nih.gov

Table 4: List of Compounds

Compound Name

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the chemical bonds and functional groups present in a molecule by measuring the absorption or scattering of electromagnetic radiation that excites molecular vibrations.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of this compound, allowing for the definitive identification of its key functional groups. The infrared spectrum of an organic compound provides a unique fingerprint based on the vibrational frequencies of its bonds. upi.edu

In the case of this compound, the FT-IR spectrum exhibits characteristic absorption bands that confirm its structure. The presence of the sulfonyl group (SO₂) is identified by its strong asymmetric and symmetric stretching vibrations. The ester functional group is confirmed by the prominent stretching vibration of the carbonyl (C=O) bond. Furthermore, the carbon-carbon double bond (C=C) of the propenoate backbone and the aromatic C=C bonds of the phenyl ring also give rise to distinct absorption peaks.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Sulfonyl (SO₂) Asymmetric Stretch 1350 - 1300
Sulfonyl (SO₂) Symmetric Stretch 1160 - 1120
Carbonyl (C=O) Stretch 1730 - 1715
Alkene (C=C) Stretch 1650 - 1600
Aromatic (C=C) Stretch 1600 - 1450
C-O (Ester) Stretch 1300 - 1000

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational modes of this compound. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. upi.edu

For this compound, Raman spectroscopy is effective in characterizing the vibrations of the carbon skeleton, including the C=C double bond and the phenyl ring. The sulfonyl group also produces characteristic Raman signals. The analysis of Raman spectra can provide detailed information about molecular symmetry and bond polarizability, aiding in a more complete vibrational assignment when used in conjunction with FT-IR data. mdpi.comresearchgate.net

Table 2: Key Raman Shifts for Functional Groups in this compound

Functional Group Vibrational Mode Typical Raman Shift (cm⁻¹)
Phenyl Ring Ring Breathing ~1000
Sulfonyl (SO₂) Stretch 1160 - 1120
Alkene (C=C) Stretch 1650 - 1600

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state.

Single crystal X-ray diffraction (XRD) analysis provides unambiguous proof of the molecular structure of this compound. By irradiating a single crystal of the compound with an X-ray beam, a diffraction pattern is generated, from which an electron density map and, ultimately, a complete 3D model of the molecule can be constructed. researchgate.net

This technique allows for the precise determination of bond lengths, bond angles, and torsion angles. Crucially, XRD establishes the absolute stereochemistry of the molecule, confirming the configuration around the carbon-carbon double bond (E or Z). For derivatives and related structures, XRD has been used to confirm molecular connectivity and stereochemical outcomes of synthetic reactions. nih.govresearchgate.netmdpi.com

Table 3: Representative Crystallographic Data for a Phenylsulfonyl-containing Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.8085
b (Å) 10.5171
c (Å) 17.124
β (°) 102.711
Volume (ų) 1371.8

Note: Data is illustrative and based on a related structure, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, as specific data for the title compound was not available. researchgate.net

The data obtained from single crystal XRD allows for a detailed conformational analysis of this compound in the solid state. This includes understanding the spatial orientation of the phenylsulfonyl group relative to the propenoate moiety. mdpi.com

The analysis of torsion angles reveals the preferred conformation adopted by the molecule to minimize steric hindrance and optimize packing forces within the crystal lattice. For instance, the dihedral angle between the plane of the phenyl ring and the plane of the propenoate group is a key conformational parameter. In similar structures, the phenyl ring is often significantly twisted out of the plane of the rest of the molecule. nih.gov This solid-state conformation provides a baseline for understanding the molecule's shape, which can influence its physical properties and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org

For this compound, the presence of the phenyl ring and the conjugated system of the propenoate moiety gives rise to characteristic absorptions in the UV region. The primary electronic transitions observed are typically π → π* transitions, associated with the conjugated π-system. uzh.ch The wavelength of maximum absorbance (λmax) is a key characteristic. The sulfonyl group, while not a chromophore in the same way as the conjugated system, can influence the electronic environment and thus the position and intensity of the absorption bands.

Table 4: Electronic Transitions in this compound

Transition Type Chromophore Expected Absorption Region (nm)
π → π* Phenyl Ring, C=C-C=O 200 - 400

Note: The n → π transition of the carbonyl group is often weak and may be obscured by the stronger π → π* transitions. elte.hu*

Advanced Derivatization and Functionalization Strategies of Methyl 3 Phenylsulfonyl 2 Propenoate

Regioselective and Stereoselective Functionalization of the Propenoate Backbone

The propenoate backbone of methyl 3-phenylsulfonyl-2-propenoate is a key site for chemical modification, particularly through Michael addition reactions. The regioselectivity of these additions is significantly influenced by the electronic properties of the substituents on the double bond. In principle, nucleophilic attack can occur at either the α- or β-carbon of the α,β-unsaturated system. Theoretical and experimental studies on related systems have shown that the presence of strong electron-withdrawing groups can favor α-addition, a phenomenon known as a contra-Michael addition. However, for typical α,β-unsaturated esters, conjugate addition at the β-carbon is the more common pathway.

Stereoselective functionalization of the propenoate backbone can be achieved using chiral catalysts or auxiliaries. For instance, asymmetric Michael additions of various nucleophiles to α,β-unsaturated esters can lead to the formation of chiral products with high enantiomeric excess. While specific studies detailing the stereoselective functionalization of this compound are not extensively documented in publicly available literature, the principles established for other α,β-unsaturated systems are applicable. The use of chiral organocatalysts, such as proline derivatives, or metal complexes with chiral ligands can direct the stereochemical outcome of the reaction.

Introduction of Diverse Chemical Moieties onto the Phenyl and Ester Groups

Further diversification of the this compound scaffold can be achieved by introducing various chemical moieties onto the phenyl ring and the ester group.

Functionalization of the Phenyl Group:

The phenyl ring of the phenylsulfonyl group can be functionalized through electrophilic aromatic substitution reactions. Depending on the directing effects of the sulfonyl group (which is meta-directing and deactivating), substituents such as nitro, halogen, or alkyl groups can be introduced onto the aromatic ring. This allows for the synthesis of a library of analogues with modified electronic and steric properties.

Modification of the Ester Group:

The methyl ester group can be readily modified through several standard organic transformations:

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups. This allows for the tuning of properties such as solubility and reactivity.

Hydrolysis: Saponification of the ester using a base like sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid, 3-(phenylsulfonyl)propenoic acid.

Amidation: The ester can be converted to an amide by reaction with an amine. This introduces a nitrogen-containing functional group and further expands the diversity of accessible derivatives.

These modifications are summarized in the following table:

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compoundR-OH, Acid/Base CatalystAlkyl/Aryl 3-phenylsulfonyl-2-propenoateTransesterification
This compound1. NaOH, H₂O 2. H₃O⁺3-(Phenylsulfonyl)propenoic acidHydrolysis
This compoundR-NH₂, HeatN-Alkyl/Aryl-3-phenylsulfonyl-2-propenamideAmidation

Synthesis of Analogues for Chemical Reactivity and Synthetic Scope Exploration

The synthesis of analogues of this compound is crucial for exploring its chemical reactivity and expanding its synthetic utility. By systematically varying the substituents on the phenyl ring, the ester group, and the propenoate backbone, chemists can probe the influence of these modifications on the molecule's reactivity in various transformations.

For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electrophilicity of the double bond, thereby affecting the rate and regioselectivity of Michael additions. Similarly, altering the steric bulk of the ester group can influence the stereochemical outcome of reactions at the propenoate backbone.

The exploration of these analogues in a range of reactions, including cycloadditions, reductions, and multicomponent reactions, serves to map out the synthetic scope of this class of compounds. This systematic approach allows for the discovery of new reaction pathways and the development of novel synthetic methodologies.

Development of Highly Functionalized Sulfonyl Acrylates

This compound serves as a valuable starting material for the development of more complex and highly functionalized sulfonyl acrylates. One key strategy involves the palladium-catalyzed sulfonylation of aryl propiolates with sulfonyl hydrazides, which provides a direct route to (E)-β-aryl sulfonyl acrylates with excellent regio- and stereoselectivity. While this method synthesizes related structures, the core principles can be adapted for the further functionalization of the this compound scaffold.

By combining the derivatization strategies discussed in the previous sections, a wide array of highly functionalized sulfonyl acrylates can be accessed. For instance, a sequence involving functionalization of the phenyl ring, followed by modification of the ester group, and finally a stereoselective reaction on the propenoate backbone would lead to a complex molecule with multiple points of diversity.

The development of these highly functionalized derivatives is of significant interest as it opens up possibilities for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. The sulfonyl acrylate (B77674) moiety is a versatile functional group that can participate in a variety of chemical transformations, making these compounds valuable building blocks in organic synthesis.

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